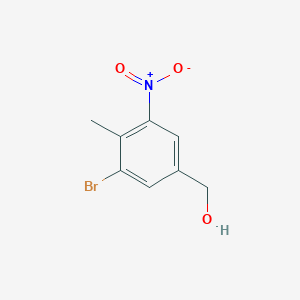

(3-Bromo-4-methyl-5-nitrophenyl)methanol

Description

Contextualization within Aromatic Chemistry

Benzylic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom that is, in turn, bonded to an aromatic ring. nih.gov Their reactivity is significantly influenced by the substituents on the benzene (B151609) ring. libretexts.org The presence of halogens, nitro groups, and alkyl groups introduces a rich variety of electronic and steric effects that modulate the properties of the entire molecule. libretexts.org Aromatic chemistry provides the foundational principles to understand these interactions, particularly through the lens of electrophilic and nucleophilic substitution reactions. libretexts.org The stability of intermediates, such as benzylic carbocations, is a key determinant of reaction pathways and rates. pearson.com

Significance of Functional Group Interplay on Aromatic Systems

The reactivity of a substituted benzene ring is a complex interplay of the inductive and resonance effects of its functional groups. libretexts.org In the case of (3-Bromo-4-methyl-5-nitrophenyl)methanol, three distinct substituents—bromo, methyl, and nitro—exert their influence.

Bromo Group: Halogens like bromine are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the carbocation intermediate. libretexts.org

Methyl Group: The methyl group is an activating group that donates electron density to the aromatic ring through an inductive effect, thereby stabilizing the carbocation intermediate in electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. libretexts.org

Nitro Group: The nitro group is a strong deactivating group due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org It is a meta-director in electrophilic aromatic substitution. libretexts.org In nucleophilic aromatic substitution, the nitro group is strongly activating, particularly when positioned ortho or para to a leaving group. researchgate.net

The combined effect of these groups on this compound creates a unique electronic environment on the aromatic ring, influencing the reactivity of the benzylic alcohol and the ring itself. The electron-withdrawing nature of the bromo and nitro groups will generally decrease the nucleophilicity of the benzene ring, making electrophilic substitution more difficult. libretexts.org Conversely, these groups can enhance the reactivity of the benzylic position towards nucleophilic attack by stabilizing a developing negative charge.

Overview of Research Trajectories for Related Compounds

Research on substituted benzylic alcohols is often directed towards their application as versatile intermediates in organic synthesis. acs.orgfishersci.com They are valuable precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. acs.orgfishersci.comchemicalbook.com

Recent research trends include:

Cross-Coupling Reactions: The development of new catalytic methods, such as Suzuki-Miyaura and Sonogashira couplings, often utilizes functionalized benzylic alcohols or their derivatives to construct intricate molecular architectures. organic-chemistry.orgorganic-chemistry.org

C-H Functionalization: Direct C-H activation and functionalization of the benzylic position or the aromatic ring of substituted benzylic alcohols is a growing area of research, offering more atom-economical synthetic routes. acs.org

Catalysis: Substituted benzylic alcohols and their derivatives are explored as ligands for transition metal catalysts, where their electronic and steric properties can be fine-tuned to control the outcome of catalytic reactions. mdpi.com

Bioactive Molecules: The synthesis of novel substituted benzylic alcohols is often a key step in the discovery of new biologically active compounds. researchgate.net

Interactive Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |

| (3-Bromo-4-methylphenyl)methanol (B151461) | C₈H₉BrO | 201.06 | 68120-35-4 | A structurally related compound lacking the nitro group. sigmaaldrich.com |

| (4-Bromo-3-methylphenyl)methanol | C₈H₉BrO | 201.06 | 149104-89-2 | An isomer of the above, with different substituent positions. nih.gov |

| (3-bromo-5-nitrophenyl)methanol | C₇H₆BrNO₃ | 231.03 | 15 | Lacks the methyl group, providing insight into its electronic contribution. bldpharm.com |

| (3-Bromo-4-methoxy-5-nitrophenyl)methanol | C₈H₈BrNO₄ | 262.06 | 2386434-21-3 | The methoxy (B1213986) group offers a comparison for the electronic effect of the methyl group. bldpharm.com |

| This compound | C₈H₈BrNO₃ | 246.06 | 72623-34-8 | The target compound of this article. chemicalbook.com |

Influence of Functional Groups on Aromatic Ring Reactivity

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

| -Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating | N/A | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |

Detailed Research Findings on this compound

Specific research dedicated to this compound is limited in publicly available literature. However, its chemical properties and reactivity can be inferred from the behavior of its constituent functional groups and closely related analogs.

A plausible synthetic route for this compound can be extrapolated from the synthesis of similar compounds. For instance, the synthesis of (3-Bromo-4-methylphenyl)methanol has been achieved through the reduction of 3-bromo-4-methylbenzoic acid using a borane-tetrahydrofuran (B86392) complex or by the reduction of 3-bromo-4-methylbenzaldehyde (B184093) with sodium borohydride (B1222165). researchgate.net A potential pathway to this compound could therefore involve the nitration of a suitable precursor followed by the reduction of a carboxylic acid or aldehyde functionality. A one-pot tandem oxidation-nitration of certain benzyl (B1604629) alcohols has also been reported to yield 4-substituted-3-nitrophenyl carbonyl compounds, which could then be reduced to the corresponding benzylic alcohol. rsc.org

The reactivity of the benzylic alcohol in this compound is expected to be influenced by the strongly electron-withdrawing nitro group and the bromo substituent. These groups would likely increase the acidity of the benzylic proton and facilitate nucleophilic substitution reactions at the benzylic carbon by stabilizing the transition state.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(3-bromo-4-methyl-5-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |

InChI Key |

ROYXJGQEOBWMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Methyl 5 Nitrophenyl Methanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3-Bromo-4-methyl-5-nitrophenyl)methanol suggests several potential synthetic routes. The primary disconnection involves the hydroxymethyl group, which can be envisioned as arising from the reduction of a corresponding carboxylic acid, ester, or aldehyde. This leads to key precursors such as 3-Bromo-4-methyl-5-nitrobenzoic acid or 3-Bromo-4-methyl-5-nitrobenzaldehyde .

Further disconnection of the aromatic substituents—bromo, methyl, and nitro groups—must consider their electronic and steric influences on electrophilic aromatic substitution reactions. The 1,3,4,5-substitution pattern necessitates a careful sequence of reactions to achieve the desired isomer. A plausible strategy would involve the functionalization of a pre-existing substituted toluene (B28343) or benzoic acid derivative. For instance, starting from a molecule like 2-bromo-6-nitrotoluene (also known as 1-bromo-2-methyl-3-nitrobenzene), one could envision a subsequent nitration, although the directing effects would need to be carefully managed. nbinno.com Alternatively, a route starting from a compound already containing the methyl and another functional group, such as 3-bromo-4-methylbenzoic acid , could be considered. chegg.com

Approaches to Aromatic Ring Functionalization

The construction of the 3-bromo-4-methyl-5-nitro substitution pattern on the benzene (B151609) ring is the cornerstone of the synthesis. This requires a multi-step approach where the directing effects of the substituents are strategically exploited.

Directed Electrophilic Aromatic Substitution for Bromination and Nitration

The order of introduction of the bromo and nitro groups is critical. The methyl group is an ortho-, para-director and an activating group. The bromo group is also an ortho-, para-director but is deactivating. The nitro group is a meta-director and is strongly deactivating.

One potential pathway begins with the nitration of 2-bromotoluene . The nitration would be directed by the methyl group to the positions ortho and para to it. However, this would lead to a mixture of isomers, including the desired precursor to 1-bromo-2-methyl-3-nitrobenzene . nbinno.com A more controlled synthesis of 1-bromo-2-methyl-3-nitrobenzene starts from 2-methyl-3-nitrobenzenamine . Through a Sandmeyer reaction, the amino group can be replaced by a bromo group, yielding the target intermediate with high regioselectivity. chemicalbook.com

Subsequent nitration of 1-bromo-2-methyl-3-nitrobenzene would be governed by the existing substituents. The methyl group would direct ortho/para, while the bromo and nitro groups would direct meta to themselves. This complex interplay makes direct nitration to form the 3-bromo-4-methyl-5-nitro pattern challenging and likely to produce a mixture of products.

An alternative is the bromination of a nitrotoluene derivative. For instance, the bromination of 4-methyl-3-nitrophenol could be a viable route, followed by removal of the hydroxyl group.

A documented synthesis for a related compound, 2-Bromo-4-fluoro-6-nitrotoluene , involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide in trifluoroacetic acid and sulfuric acid. This suggests that direct bromination of a suitably substituted nitrotoluene can be achieved.

Regioselective Methylation Strategies

Introducing a methyl group onto a pre-functionalized bromo-nitro-aromatic ring via Friedel-Crafts alkylation is generally not feasible due to the deactivating nature of the nitro and bromo substituents. Therefore, it is more strategic to start with a methylated precursor, such as a toluene derivative.

Directed ortho metalation (DoM) offers a powerful method for regioselective functionalization. wikipedia.org For example, a suitably protected hydroxytoluene or aminotoluene derivative could be subjected to ortho-lithiation followed by quenching with an electrophile. However, the presence of multiple potential metalation sites in a complex molecule requires careful selection of directing groups and reaction conditions. acs.orgacs.org For the specific substitution pattern , a DoM approach would likely be complex.

Introduction of the Hydroxymethyl Moiety

The final key transformation is the introduction of the hydroxymethyl group onto the fully substituted aromatic ring.

Reduction of Precursor Carboxylic Acids, Esters, or Aldehydes

A common and effective method for installing a hydroxymethyl group is through the reduction of a carboxylic acid or its ester derivative. A plausible synthetic sequence would involve the oxidation of the methyl group of a precursor like 1-bromo-2-methyl-3,5-dinitrotoluene (if it could be synthesized) to a carboxylic acid, followed by selective reduction. Strong oxidizing agents like potassium permanganate (B83412) can convert a methyl group to a carboxylic acid. nbinno.com The resulting carboxylic acid, 3-Bromo-4-methyl-5-nitrobenzoic acid , can then be reduced to the corresponding alcohol. Reagents such as borane-tetrahydrofuran (B86392) complex (BH3-THF) are effective for this transformation, as they readily reduce carboxylic acids to alcohols. chemicalbook.com

Alternatively, if a precursor aldehyde such as 3-Bromo-4-methyl-5-nitrobenzaldehyde were available, it could be reduced to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH4). chemicalbook.com

| Precursor | Reducing Agent | Product | Reference |

| 3-Bromo-4-methylbenzoic acid | Borane-THF complex | (3-Bromo-4-methylphenyl)methanol (B151461) | chemicalbook.com |

| 3-Bromo-4-methylbenzaldehyde (B184093) | Sodium borohydride | (3-Bromo-4-methylphenyl)methanol | chemicalbook.com |

Formylation and Subsequent Reduction Pathways

Direct formylation of an aromatic ring, for instance via the Gattermann-Koch or Vilsmeier-Haack reactions, is another route to introduce a one-carbon substituent that can be reduced to a hydroxymethyl group. The Gattermann-Koch reaction typically employs carbon monoxide and hydrogen chloride with a catalyst and is suitable for alkylbenzenes. google.com However, these reactions are generally effective only on electron-rich or moderately activated aromatic rings. The presence of two deactivating groups (bromo and nitro) on the target ring system would likely render direct formylation challenging.

A more feasible approach, though multi-step, would be the conversion of the methyl group to a halomethyl group, followed by nucleophilic substitution to introduce a protected hydroxyl functionality, and then deprotection. For example, radical bromination of the methyl group of a suitable precursor could yield a benzyl (B1604629) bromide, which can then be converted to the alcohol.

Miyaura Borylation and Derivatives for Hydroxymethylation

The Miyaura borylation reaction is a powerful palladium-catalyzed method for the synthesis of arylboronates from aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). wikipedia.orgorganic-chemistry.org The resulting arylboronic esters are stable, can be purified by chromatography, and serve as crucial intermediates in further C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. organic-chemistry.org

For a molecule like this compound, a synthetic strategy could involve the borylation of a precursor dihalide. The general mechanism for Miyaura borylation starts with the palladium(0) catalyst, which undergoes oxidative addition to the aryl halide. This is followed by a transmetalation step with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the catalyst. youtube.com

While Miyaura borylation itself does not directly introduce a hydroxymethyl group, it creates a boronic ester derivative that can be subsequently converted. For instance, the borylated intermediate can participate in a Suzuki cross-coupling reaction with a suitable partner containing a protected hydroxymethyl group. Alternatively, the boronic acid or ester could potentially be transformed into a hydroxymethyl group through specific oxidative processes, although this is a less common route. The primary utility of Miyaura borylation in this context is to prepare a key building block for subsequent coupling reactions. rsc.org

Transformations of Existing Functional Groups

The reactivity of this compound is dictated by its three distinct functional groups: the nitro group, the bromine atom, and the hydroxymethyl group. The selective transformation of each group is key to its use as a synthetic intermediate.

Reduction of the Nitro Group to Amine Derivatives

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for pharmaceuticals and dyes. acs.org A significant challenge in the reduction of the nitro group on this compound is the potential for simultaneous reduction or removal of the bromine atom (hydrodebromination). Therefore, chemoselective reduction methods are required.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a common method. acs.org However, developing highly selective catalysts is an active area of research to prevent unwanted side reactions. sci-hub.st Various catalytic systems have been shown to be effective for the chemoselective reduction of nitroarenes in the presence of halides. sci-hub.stnih.gov For example, catalysts based on silver nanoparticles supported on TiO₂ have demonstrated high efficiency and selectivity in reducing nitroarenes to the corresponding anilines using sodium borohydride (NaBH₄) as the reducing agent, without affecting chloro or bromo substituents. nih.gov Iron-based catalysts, such as Fe₂O₃ prepared by pyrolysis of iron-phenanthroline complexes, have also been reported to reduce a wide range of nitroarenes with excellent chemoselectivity, tolerating sensitive groups including halogens. sci-hub.st

The general mechanism for nitro reduction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. acs.orgunimi.it

| Catalytic System | Reducing Agent | Key Feature | Reference |

|---|---|---|---|

| Ag/TiO₂ | NaBH₄ | High chemoselectivity; no dehalogenation of bromo-substituted nitroarenes. | nih.gov |

| Fe₂O₃ on Carbon | H₂ | Wide substrate scope with excellent chemoselectivity for sensitive groups. | sci-hub.st |

| Sulfided Platinum | H₂ | Chemoselective reduction in the presence of activated heteroaryl halides. | sci-hub.st |

| Pd/C | H₂ or Hydrazine | Commonly used, but selectivity can be a concern. | acs.orgscispace.com |

| Sn/HCl | - | Classic method that is selective for nitro groups over carbonyls. | scispace.com |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. mdpi.comrsc.org These reactions are cornerstones of modern synthetic chemistry, particularly in drug discovery. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. arkat-usa.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex and requires a base. youtube.comarkat-usa.org Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, making the bromo-substituted title compound a suitable substrate. nih.gov This method's versatility allows for the introduction of a wide array of aryl and heteroaryl groups. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. nih.gov It is a powerful method for synthesizing substituted anilines and other N-aryl compounds. The development of various phosphine (B1218219) ligands has been crucial to the broad applicability and efficiency of this reaction, allowing for the coupling of a wide range of amines with aryl halides. nih.govmdpi.com

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | arkat-usa.orgresearchgate.netnih.gov |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd₂(dba)₃ with phosphine ligand (e.g., RuPhos) | nih.govmdpi.com |

| Heck Coupling | C-C | Alkene | Pd(OAc)₂ or other Pd(II) complexes | arkat-usa.org |

| Stille Coupling | C-C | Organostannane | Pd(PPh₃)₄ | mdpi.com |

| Negishi Coupling | C-C | Organozinc reagent | Pd(0) or Pd(II) complexes | mdpi.com |

Oxidation of the Hydroxymethyl Group to Carbonyl or Carboxyl Functions

The primary benzylic alcohol of this compound can be oxidized to yield either the corresponding aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. libretexts.org This transformation is valuable for introducing carbonyl or carboxyl functionalities, which are key components of many organic molecules. researchgate.net

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are necessary. Pyridinium chlorochromate (PCC) is a classic reagent used for the selective oxidation of primary alcohols to aldehydes. libretexts.org Other methods include using copper salts as catalysts with an oxidant like tert-butyl hydroperoxide (TBHP) under microwave-assisted conditions. researchgate.net The resulting 3-Bromo-4-methyl-5-nitrobenzaldehyde is a useful synthetic intermediate.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (KMnO₄) in hot acidic or basic solutions, and chromic acid (H₂CrO₄), often referred to as the Jones reagent. libretexts.orglibretexts.org The reaction proceeds by oxidizing the benzylic carbon, and it requires at least one hydrogen atom to be present on that carbon. libretexts.orgyoutube.com The resulting 3-Bromo-4-methyl-5-nitrobenzoic acid can be used in subsequent reactions, such as amide bond formation.

Condensation Reactions Involving the Methanol (B129727) Group

The hydroxyl group of the benzylic alcohol is nucleophilic and can participate in various condensation reactions, most commonly to form ethers and esters.

Etherification: Ethers can be synthesized via methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. This would produce a (3-Bromo-4-methyl-5-nitrophenyl)methyl ether.

Esterification: Esters are readily formed by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. This reaction, often catalyzed by a base like pyridine (B92270) or an acid, results in the formation of a (3-Bromo-4-methyl-5-nitrophenyl)methyl ester.

Another type of condensation involves the reaction of an alcohol with a carbonyl compound, though this is less common for forming stable products from simple alcohols unless it is an intramolecular cyclization. The condensation of the hydroxymethyl group with amines to form C-N bonds is also a possible, albeit less typical, transformation.

Catalytic Methodologies in Synthesis

Catalysis is central to the efficient and selective synthesis and functionalization of this compound and its derivatives. As highlighted in the preceding sections, transition-metal catalysis, particularly with palladium, is indispensable. rsc.org

Palladium catalysts are crucial for C-C and C-N bond formation at the bromine center through reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govnih.gov The choice of ligand, base, and solvent system is critical for controlling catalyst activity and selectivity, preventing side reactions, and ensuring high yields. organic-chemistry.orgrsc.org

In addition to cross-coupling, catalytic methods are vital for the selective transformation of other functional groups. Heterogeneous catalysts, such as metals on solid supports (e.g., Pd on carbon, Ag on TiO₂), offer advantages in the reduction of the nitro group, as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. sci-hub.stnih.gov Similarly, catalytic oxidation methods, using metals like copper or ruthenium, provide alternatives to stoichiometric reagents for converting the hydroxymethyl group, often under milder conditions. researchgate.netresearchgate.net The development of new catalytic systems continues to enhance the synthetic utility of complex molecules like this compound. rsc.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. nih.govlibretexts.org The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orgwikipedia.orgnih.gov

While the target molecule, this compound, already possesses the bromo and methyl substituents, the Suzuki-Miyaura reaction is highly relevant for the synthesis of its analogues. For instance, starting from a di-halo-nitrophenyl derivative, one of the halogen atoms could be selectively substituted with a methyl group via a Suzuki-Miyaura coupling with a methylboronic acid derivative. Subsequently, the remaining functional groups can be manipulated to yield the desired analogue. The choice of palladium catalyst and ligands is crucial for the success of such couplings, with bulky, electron-rich phosphine ligands often promoting the reaction efficiently. mdpi.com

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-1/C3N5 | - | - | Visible Light | ~95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Fe3O4@CNF@Ni | - | - | Ultrasound | High |

| 3 | Aryl Halide | Arylboronic acid | Pd(acac)2, BrettPhos | K3PO4·nH2O | 1,4-Dioxane | 130 | 41-84 |

This table presents generalized data from various sources to illustrate typical reaction conditions and is not specific to the synthesis of this compound. mdpi.comresearchgate.netresearchgate.net

Other Transition Metal Catalysis for Aromatic Transformations

Beyond palladium, other transition metals like rhodium and copper also catalyze important transformations on aromatic rings. sci-hub.strhhz.netacs.org For instance, rhodium complexes have been shown to catalyze the denitrative C–O bond formation, where a nitro group is replaced by an oxygen nucleophile. acs.org This type of reaction could be employed in the synthesis of analogues of this compound where the nitro group is replaced by an alkoxy or aryloxy group.

Copper-catalyzed reactions are also valuable, particularly for the formation of C-S bonds by coupling nitroarenes with thiols. rhhz.net These alternative transition metal-catalyzed reactions expand the synthetic toolbox for creating a diverse range of analogues of the target compound, allowing for the introduction of various functional groups onto the aromatic core. The development of these catalytic systems is driven by the need for more sustainable and efficient chemical processes. rsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of fine chemicals, including aromatic nitro compounds.

Solvent-Free Synthesis Approaches

Conducting reactions without a solvent, or in a solid-state, offers significant environmental benefits by reducing pollution and simplifying experimental procedures. jmchemsci.comias.ac.in Many organic reactions, including oxidations and reductions, can be performed under solvent-free conditions, often with improved efficiency. acs.org For the synthesis of this compound, a potential solvent-free step could be the reduction of an aldehyde precursor to the corresponding alcohol using a solid-supported reducing agent. chemicalbook.com Acylation reactions of alcohols and phenols have also been successfully carried out under solvent-free conditions. jmchemsci.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic and aromatic compounds. nih.govresearchgate.netacs.orgtandfonline.com In the context of synthesizing this compound, microwave assistance could be applied to the nitration step or in palladium-catalyzed coupling reactions for the synthesis of its analogues. researchgate.netacs.org For example, the microwave-assisted reduction of aromatic nitro compounds using zinc dust and ammonium (B1175870) chloride under solvent-free conditions has been reported to be highly efficient. uobabylon.edu.iq

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Entry | Method | Time | Yield (%) |

| 1 | Conventional | 12-24 h | 60-75 |

| 2 | Microwave | 5-15 min | 85-95 |

This table illustrates the general advantages of microwave synthesis as reported for nitrogen-containing heterocycles and is not specific to the target compound. nih.gov

Aqueous Media Reactions

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. acs.orgdrhazhan.comrsc.org While many organic compounds have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. acs.org Furthermore, some reactions, such as certain reductions of aromatic aldehydes, can be performed in aqueous suspensions using biocatalysts like plant-derived enzymes. researchgate.net The development of transition-metal catalysts that are stable and active in water is an active area of research, which could enable key synthetic steps, such as cross-coupling reactions, to be performed in an aqueous environment. acs.org

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgprimescholars.comrsc.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

In designing a synthesis for this compound, considering atom economy would involve choosing reagents and reaction pathways that minimize waste. For example, using catalytic methods for nitration or reduction is superior to using stoichiometric reagents. rsc.org The traditional "mixed acid" route to nitrobenzene, for instance, has a low atom economy due to the large amounts of spent sulfuric acid generated. rsc.org In contrast, catalytic alternatives offer significantly improved atom economy. rsc.org Careful planning of the synthetic route to maximize the incorporation of atoms from the starting materials into the final product is a key aspect of a green and sustainable synthesis. acs.org

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to the characterization of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular architecture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. Two-dimensional (2D-NMR) techniques, such as COSY and HMQC/HSQC, are employed to establish direct and long-range correlations between protons and carbons, confirming the precise atomic arrangement.

A comprehensive search for ¹H and ¹³C NMR data for (3-Bromo-4-methyl-5-nitrophenyl)methanol did not yield specific chemical shifts or coupling constants from published scientific literature. While some commercial suppliers indicate the availability of such data upon request, it is not publicly accessible. bldpharm.com

Interactive Data Table: NMR Data for this compound

| Technique | Nucleus | Solvent | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H NMR | ¹H | Data not available | Data not available | Data not available |

| ¹³C NMR | ¹³C | Data not available | Data not available | Data not available |

| 2D-NMR | ¹H-¹³C | Data not available | Data not available | Data not available |

| No specific experimental NMR data for this compound was found in the public domain during the literature search. |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the nitro (-NO₂) group, the aromatic ring C-H and C=C bonds, and the C-Br bond.

Interactive Data Table: Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

| IR Spectroscopy | Data not available | Data not available |

| Raman Spectroscopy | Data not available | Data not available |

| No specific experimental IR or Raman data for this compound was found in the public domain during the literature search. |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

While some vendors suggest the availability of LC-MS data for this compound, the actual mass-to-charge ratios (m/z) and fragmentation data are not published in the searched resources. bldpharm.com For the closely related compound, (3-bromo-5-nitrophenyl)methanol, predicted mass spectrometry data is available, but this cannot be directly attributed to the target compound. uni.lu

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance |

| MS | Data not available | Data not available | Data not available |

| HRMS | Data not available | Data not available | Data not available |

| No specific experimental mass spectrometry data for this compound was found in the public domain during the literature search. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a chromophore, such as the nitro-substituted aromatic ring in this compound, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorptions are influenced by the solvent and the specific substitution pattern on the aromatic ring.

A search of the available literature did not uncover any specific UV-Vis absorption spectra or λ_max values for this compound. biointerfaceresearch.comresearchgate.net

Interactive Data Table: UV-Vis Spectroscopy Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Data not available | Data not available | Data not available |

| No specific experimental UV-Vis data for this compound was found in the public domain during the literature search. |

X-ray Crystallographic Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would offer unambiguous proof of the structure of this compound and reveal details about its crystal packing.

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, information regarding its unit cell parameters, space group, and detailed molecular geometry in the solid state is unavailable.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| No specific experimental X-ray crystallographic data for this compound was found in the public domain during the literature search. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of intermolecular interactions for this compound is not possible without experimental crystallographic data. Hypothetically, the molecular structure possesses functional groups that could participate in various non-covalent interactions. The hydroxyl (-OH) group is a primary donor for hydrogen bonds, while the nitro (-NO2) group can act as a hydrogen bond acceptor. The aromatic ring system could potentially engage in π-π stacking interactions, influencing the packing of molecules in a crystalline solid. However, without experimental determination of the crystal structure, any discussion of specific bond distances, angles, and the nature of these interactions remains speculative.

Crystal Packing and Supramolecular Assembly

Information regarding the crystal packing and the formation of any resulting supramolecular assemblies for this compound is currently unavailable in the scientific literature. The arrangement of molecules in the solid state, which defines the crystal system, space group, and unit cell dimensions, has not been reported. Therefore, a description of how individual molecules of this compound assemble into a three-dimensional lattice cannot be provided.

Morphological Characterization (if applicable to crystalline forms)

There is no published research on the morphological characterization of crystalline forms of this compound. Such a characterization would involve techniques like scanning electron microscopy (SEM) or optical microscopy to study the external shape and habit of the crystals. Without access to experimental data or images, a description of the crystal morphology is not possible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in modeling the behavior of (3-Bromo-4-methyl-5-nitrophenyl)methanol. These calculations allow for a detailed exploration of its electronic structure and related properties.

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of substituted aromatic compounds. By employing functionals such as B3LYP or ωB97X-D in conjunction with various basis sets (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined. This process of geometry optimization seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.895 | C-C-Br | 119.5 |

| C-NO₂ | 1.478 | C-C-NO₂ | 121.0 |

| C-CH₃ | 1.510 | C-C-CH₃ | 120.8 |

| C-CH₂OH | 1.525 | C-C-CH₂OH | 119.7 |

| C-O (alcohol) | 1.430 | C-O-H | 109.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of these orbitals would likely be influenced by the substituent groups, with the HOMO potentially localized on the aromatic ring and the hydroxymethyl group, and the LUMO concentrated around the electron-deficient nitro group.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -7.50 |

| LUMO | -2.80 |

| Energy Gap (ΔE) | 4.70 |

Note: This data is illustrative. Actual values are dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, and potentially on the carbon atoms adjacent to the electron-withdrawing groups, marking them as susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions.

In this compound, NBO analysis would reveal the nature of the C-Br, C-N, and C-C bonds within the aromatic ring, as well as the interactions of the substituent groups with the π-system. researchgate.net For instance, it could quantify the delocalization of lone pair electrons from the oxygen atoms of the nitro and hydroxyl groups into the antibonding orbitals of the ring, providing insight into the resonance effects at play. This analysis also helps in understanding the hybridization of the atoms and the polarity of the bonds. youtube.com

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically carried out at the same level of theory as the geometry optimization, provide the frequencies and intensities of the fundamental vibrational modes. nih.govresearchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. butlerov.com These include the C-H stretching of the aromatic ring and methyl group, the N-O stretching of the nitro group, the O-H and C-O stretching of the hydroxymethyl group, and the C-Br stretching. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed spectral bands can be made, confirming the molecular structure.

Table 3: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3550 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (methyl) | 2980-2870 |

| NO₂ Asymmetric Stretch | 1550 |

| NO₂ Symmetric Stretch | 1350 |

| C-O Stretch (alcohol) | 1050 |

| C-Br Stretch | 650 |

Note: These are representative frequencies and actual calculated values may vary. They are often scaled to better match experimental data.

Molecular Dynamics Simulations

Solvatochromic Studies using Theoretical Models (e.g., PCM, TD-DFT)

Theoretical investigations into the solvatochromic behavior of this compound, which describes the shift in its absorption spectrum upon a change in solvent polarity, can be effectively carried out using a combination of the Polarizable Continuum Model (PCM) and Time-Dependent Density Functional Theory (TD-DFT). While specific experimental and extensive theoretical studies on the solvatochromism of this compound are not widely documented in publicly available literature, the established methodologies for similar nitroaromatic compounds provide a robust framework for such an analysis. researchgate.netqu.edu.qarsc.orgnih.gov

The PCM approach is utilized to model the solvent as a continuous dielectric medium, which allows for the calculation of the solute's electronic structure in the presence of a solvent environment. qu.edu.qanih.gov This is crucial for understanding how the solvent stabilizes the ground and excited states of the molecule differently, leading to solvatochromic shifts.

TD-DFT calculations are then employed to determine the electronic transition energies, which correspond to the absorption wavelengths in the UV-Visible spectrum. qu.edu.qaresearchgate.net By performing TD-DFT calculations on the molecule within the PCM framework for a range of solvents with varying dielectric constants, one can predict the absorption maxima (λ_max) in each solvent.

A hypothetical study of this compound would likely reveal a positive solvatochromism (a bathochromic or red shift) as the solvent polarity increases. This is typical for molecules where the excited state is more polar than the ground state, a common feature in nitro-substituted aromatic compounds due to intramolecular charge transfer (ICT) upon excitation. rsc.orgrsc.org The nitro group acts as a strong electron-withdrawing group, facilitating a charge transfer from the phenyl ring and the methanol (B129727) group to the nitro group in the excited state.

The predicted absorption maxima in different solvents can be tabulated to illustrate the solvatochromic effect.

Table 1: Predicted Solvatochromic Data for this compound using PCM/TD-DFT

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 335 |

| Ethanol | 24.55 | 345 |

| Acetonitrile | 37.5 | 350 |

| Water | 80.1 | 358 |

Note: The data in this table is hypothetical and serves as an illustrative example based on the expected behavior of similar compounds. Actual experimental or more detailed computational studies would be required for precise values.

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of this compound can be predicted using computational methods, primarily based on Density Functional Theory (DFT). nih.govnih.govuou.ac.in NLO materials are of significant interest for applications in optoelectronics and photonics. researchgate.net The key to a molecule possessing significant NLO properties is a large change in dipole moment upon electronic excitation, which is often found in molecules with a strong donor-π-acceptor (D-π-A) framework.

In this compound, the electron-donating groups (hydroxyl and methyl) and the electron-withdrawing nitro group, connected through the π-system of the benzene (B151609) ring, create the potential for significant intramolecular charge transfer (ICT), a prerequisite for high NLO response. uou.ac.inresearchgate.net

Computational prediction of NLO properties involves calculating the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net This is typically done using DFT calculations with a suitable functional and basis set. The magnitude of β is directly related to the efficiency of second-harmonic generation (SHG).

A theoretical study would involve optimizing the molecular geometry of this compound and then calculating the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) can then be determined. For comparison, the calculated value is often benchmarked against known NLO materials like urea.

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound

| Parameter | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |

| Dipole Moment | µ | 4.5 | 1.14 x 10⁻¹⁷ |

| Mean Polarizability | <α> | 120 | 1.78 x 10⁻²³ |

| Total First Hyperpolarizability | β_tot | 850 | 7.33 x 10⁻³⁰ |

Note: The data in this table is hypothetical and illustrative, based on calculations for similar nitroaniline and nitrophenol derivatives. researchgate.netresearchgate.net The actual values would need to be determined through specific DFT calculations for this compound.

The predicted high value of the first hyperpolarizability would suggest that this compound could be a promising candidate for NLO applications. The presence of the bromine atom can also influence the NLO properties through the heavy-atom effect, potentially enhancing intersystem crossing and influencing other photophysical properties, although its direct impact on β would require detailed computational analysis.

An in-depth analysis of the chemical reactivity and transformation pathways of this compound reveals a complex interplay of its substituent groups. The presence of bromo, methyl, nitro, and hydroxymethyl groups on the aromatic ring dictates its behavior in various chemical reactions, from substitutions on the ring to transformations of the functional groups themselves.

Advanced Materials and Research Applications

Applications as Synthetic Building Blocks and Chemical Intermediates

Precursor in Multi-Step Organic Synthesis

While specific, large-scale industrial applications of (3-Bromo-4-methyl-5-nitrophenyl)methanol are not widely documented, its structure is indicative of its role as an intermediate in multi-step organic synthesis. The presence of the hydroxymethyl group allows for oxidation to an aldehyde or carboxylic acid, providing a handle for further reactions such as Wittig reactions, esterifications, or amide bond formations. The bromo substituent can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be diazotized or used in the formation of amides or sulfonamides. This trifunctional nature allows for a programmed, stepwise modification of the molecule, making it a valuable precursor for the synthesis of complex target structures, including potentially bioactive molecules and functional materials. For instance, similar nitropyridine derivatives have been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. Current time information in Washington, DC, US.

The synthesis of related compounds, such as (3-Bromo-4-methylphenyl)methanol (B151461), has been documented, often starting from the corresponding benzoic acid or benzaldehyde. These synthetic routes can be adapted for the preparation of this compound, further highlighting its accessibility for research purposes.

Construction of Complex Molecular Architectures

The strategic placement of the bromo, nitro, and hydroxymethyl groups on the phenyl ring allows for the regioselective construction of complex molecular architectures. For example, the bromo group can be used as a handle for metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents. Subsequently, the nitro group can be reduced to an amine, which can then be used to form heterocyclic rings, such as indoles or quinolines, through intramolecular cyclization reactions. The hydroxymethyl group can be protected and deprotected as needed to prevent unwanted side reactions during these transformations. This stepwise and controlled functionalization makes this compound a potentially valuable starting material for the synthesis of novel heterocyclic systems and other complex organic molecules. The synthesis of various heterocyclic systems often relies on intramolecular nucleophilic substitution of a nitro group, a reaction pathway available to derivatives of this compound.

Design and Synthesis of Photoresponsive Materials

The photophysical properties of organic molecules are of great interest for the development of advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. While the specific photophysical properties of this compound have not been extensively reported, the presence of the nitro group, a strong electron-withdrawing group, suggests that its derivatives could exhibit interesting photophysical phenomena.

Photophysical Properties (e.g., Absorption, Emission, Quantum Yield, Stokes Shift)

The photophysical properties of aromatic compounds are highly dependent on their electronic structure. The presence of a nitro group in conjunction with other substituents can lead to intramolecular charge transfer (ICT) states upon photoexcitation. This can result in solvatochromism, where the absorption and emission wavelengths of the molecule are sensitive to the polarity of the solvent. For instance, studies on nitro-substituted benzimidazolones have shown that the Stokes shift correlates with solvent polarity parameters.

Derivatives of this compound, particularly those where the hydroxymethyl group is converted into an electron-donating group, could exhibit pronounced ICT character, leading to tunable emission colors. The quantum yield and Stokes shift of such derivatives would be influenced by the specific nature of the substituents and the solvent environment. Research on 9-nitro-3-bromobenzanthrone has shown that the presence of a nitro group can positively affect the luminescent properties of the resulting derivatives.

Table 1: Potential Photophysical Properties of this compound Derivatives

| Property | Expected Behavior | Rationale |

| Absorption (λmax) | Dependent on substitution and solvent | ICT character influenced by electron-donating/withdrawing groups and solvent polarity. |

| Emission (λem) | Potentially tunable, solvatochromic | ICT nature can lead to emission color changes in different solvents. |

| Quantum Yield (ΦF) | Variable | Can be influenced by non-radiative decay pathways, such as those promoted by the nitro group. |

| Stokes Shift | Potentially large and solvent-dependent | Significant change in dipole moment between the ground and excited states due to ICT. |

This table represents expected trends based on the properties of structurally similar nitro-aromatic compounds and is not based on experimental data for this compound itself.

Aggregation-Induced Enhanced Emission (AIEE) Phenomena

Aggregation-induced emission (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. While there is no direct evidence of AIEE for this compound, the concept has been demonstrated in a wide range of aromatic compounds. It is conceivable that derivatives of this compound, particularly those with bulky substituents that promote twisted conformations, could exhibit AIEE. The design of such molecules would involve modifying the hydroxymethyl group to introduce moieties known to induce AIEE, such as tetraphenylethylene (B103901) or other propeller-shaped structures.

Electrochemical Properties and Applications

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group and the bromo substituent. The reduction of nitroaromatic compounds has been extensively studied and is known to proceed through a series of steps, often involving the formation of a radical anion.

The electrochemical reduction of nitrobenzenoid compounds is highly dependent on the solvent and pH. In aprotic media, a reversible one-electron reduction to a stable nitro radical anion is often observed. In protic media, the reduction typically proceeds via a four-electron, four-proton process to yield the corresponding hydroxylamine (B1172632), which can be further reduced to the amine. The presence of the bromo group introduces another reducible site. The carbon-bromine bond can be cleaved electrochemically, typically at more negative potentials than the initial reduction of the nitro group. This selective electrochemical reduction could be exploited for the controlled synthesis of different derivatives. For instance, electrochemical methods have been used for the controlled amino-functionalization of surfaces modified with bromo and nitro-substituted azobenzenes. Furthermore, scalable electrochemical reduction processes have been developed for the synthesis of 3-trifluoromethylanilines from their nitro precursors.

The electrochemical properties of this compound suggest its potential use in the development of electrochemical sensors or as a precursor for electroactive materials.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public information to generate a detailed article on the specific chemical compound this compound that adheres to the requested outline.

While data exists for structurally related compounds such as other nitrophenyl derivatives or bromo-methyl-phenyl compounds, a scientifically accurate article focusing solely on this compound with detailed research findings and data tables, as per the user's strict instructions, cannot be constructed. Extrapolating information from related molecules would not meet the required standard of scientific accuracy for the specified compound.

Therefore, the requested article cannot be generated at this time due to the lack of specific research data for this compound in the specified areas.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient and selective synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanol is paramount for its availability for further research. Future efforts will likely focus on developing more sustainable and efficient synthetic methodologies, moving beyond traditional batch processes.

A primary and logical synthetic route involves the selective reduction of a suitable precursor, such as 3-bromo-4-methyl-5-nitrobenzaldehyde. While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting aldehydes to alcohols youtube.com, future research could explore novel catalytic systems that offer milder reaction conditions, higher yields, and improved selectivity. Catalytic transfer hydrogenation, for instance, presents a greener alternative to metal hydrides.

Another potential pathway is the direct nitration of (3-bromo-4-methylphenyl)methanol (B151461). The nitration of aromatic compounds is a fundamental organic transformation, typically achieved with a mixture of nitric acid and sulfuric acid beilstein-journals.orgyoutube.com. However, this method can suffer from issues with regioselectivity and harsh conditions. Future research should investigate more selective and safer nitrating agents and catalytic systems. Flow chemistry, in particular, offers significant advantages for handling highly exothermic and potentially hazardous nitration reactions, providing superior control over temperature and reaction time, which can lead to cleaner reactions and higher purity products beilstein-journals.orgeuropa.euewadirect.com.

The table below outlines potential synthetic precursors and the transformations required to yield the target compound.

| Precursor Compound | Reaction Type | Potential Reagents/Catalysts |

| 3-Bromo-4-methyl-5-nitrobenzaldehyde | Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 3-Bromo-4-methyl-5-nitrobenzoic acid | Reduction | Borane-THF complex (BH₃·THF), Lithium Aluminum Hydride (LiAlH₄) |

| (3-Bromo-4-methylphenyl)methanol | Electrophilic Aromatic Substitution (Nitration) | Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄), milder nitrating agents |

Investigation of Functional Group Interconversion Pathways

The multifunctionality of this compound makes it an excellent substrate for studying the selective interconversion of its key functional groups. Such transformations are crucial for creating a diverse library of derivatives for various applications.

The nitro group is a versatile handle for further modification. Its reduction to an amino group (-NH₂) is a particularly important transformation, as anilines are key building blocks in pharmaceuticals and materials science. A major research avenue is the development of highly chemoselective catalysts that can reduce the nitro group without affecting the bromo or hydroxymethyl functionalities. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or nickel-based catalysts, are commonly used researchgate.netrsc.org. Future work will likely focus on novel catalyst compositions, including gold-based or well-defined single-atom catalysts, to achieve higher selectivity under milder conditions, such as lower temperatures and pressures researchgate.netrsc.org.

The hydroxymethyl group (-CH₂OH) can also be transformed into a variety of other functional groups. For example, it can be converted into a corresponding benzyl (B1604629) halide (e.g., bromide or chloride) using standard reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) nsf.gov. This opens up pathways for subsequent nucleophilic substitution reactions to introduce a wide range of other functionalities.

The following table summarizes key potential functional group interconversions starting from this compound.

| Starting Functional Group | Target Functional Group | Reaction Type | Potential Reagents |

| Nitro (-NO₂) | Amino (-NH₂) | Reduction | H₂/Pd/C, Sn/HCl, Fe/HCl, Hydrazine/Catalyst rsc.orgrsc.org |

| Hydroxymethyl (-CH₂OH) | Aldehyde (-CHO) | Oxidation | Pyridinium chlorochromate (PCC), Swern Oxidation |

| Hydroxymethyl (-CH₂OH) | Carboxylic Acid (-COOH) | Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones Reagent |

| Hydroxymethyl (-CH₂OH) | Bromomethyl (-CH₂Br) | Substitution | Phosphorus tribromide (PBr₃) |

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanisms and kinetics of the synthesis and subsequent reactions of this compound is crucial for process optimization and control. While traditional post-reaction analysis provides valuable information, emerging advanced characterization techniques allow for the real-time monitoring of dynamic processes.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for tracking the concentration of reactants, intermediates, and products as the reaction proceeds. This real-time data enables the precise determination of reaction kinetics, the identification of transient or unstable intermediates, and the rapid optimization of reaction conditions like temperature, pressure, and catalyst loading researchgate.net. For instance, employing in-situ monitoring during the nitration of (3-bromo-4-methylphenyl)methanol could provide critical insights into the formation of regioisomers and help fine-tune conditions to maximize the yield of the desired 5-nitro isomer.

Development of Structure-Property Relationships for Targeted Applications

A key area of future research is the systematic investigation of how the unique structural features of this compound and its derivatives correlate with their physical, chemical, and biological properties. Developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models is essential for designing molecules with specific, targeted applications.

The electronic effects of the substituents—the electron-withdrawing nitro and bromo groups and the electron-donating methyl group—are expected to significantly influence the molecule's reactivity and properties researchgate.net. QSAR studies on related nitroaromatic compounds have shown that factors like hydrophobicity, electrostatic potential, and van der Waals interactions can contribute to their biological activity, including toxicity rsc.org. By synthesizing a library of derivatives through the functional group interconversions described in section 7.2 and evaluating their properties, predictive models can be built. These models can guide the design of new analogues with enhanced activity or reduced toxicity.

The table below outlines the key structural features of the molecule and their predicted influence on its properties.

| Structural Feature | Type of Effect | Predicted Influence on Properties |

| Nitro group (-NO₂) | Strong electron-withdrawing (inductive and resonance) | Increases acidity of phenolic derivatives, activates the ring for nucleophilic substitution, influences biological activity. |

| Bromo group (-Br) | Electron-withdrawing (inductive), weak deactivating | Influences regioselectivity of further substitutions, can be a site for cross-coupling reactions. |

| Methyl group (-CH₃) | Weak electron-donating (inductive and hyperconjugation) | Influences regioselectivity of electrophilic substitution, can impact metabolic stability. |

| Hydroxymethyl group (-CH₂OH) | Hydrogen bond donor/acceptor | Increases polarity and water solubility, provides a site for further chemical modification. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

To accelerate the discovery and development process, future research on this compound and its derivatives will increasingly rely on automation and high-throughput techniques.

Automated Synthesis: Flow chemistry platforms offer a prime opportunity for the automated synthesis of this compound and its analogues acs.orgchemicalbook.com. Continuous flow reactors provide enhanced safety, particularly for potentially hazardous reactions like nitration, due to superior heat and mass transfer and smaller reaction volumes europa.euewadirect.com. Automation allows for precise control over reaction parameters, rapid optimization, and the potential for multi-step syntheses to be "telescoped" without the need for isolating intermediates, significantly improving efficiency acs.org.

High-Throughput Screening (HTS): HTS methodologies are invaluable for rapidly exploring a vast chemical space. In the context of this compound, HTS can be applied in several ways:

Catalyst Discovery: To find optimal catalysts for its synthesis (e.g., for selective nitro group reduction), libraries of potential catalysts can be screened in parallel under various conditions youtube.comresearchgate.netyoutube.com.

Reaction Optimization: HTS can be used to quickly screen different solvents, bases, temperatures, and other reaction parameters to maximize the yield and purity of synthetic transformations.

Biological Activity Screening: If this compound is considered a scaffold for drug discovery, HTS can be used to test a library of its derivatives against various biological targets to identify potential lead compounds.

The integration of these advanced methodologies will be crucial for unlocking the full potential of this compound as a valuable chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.